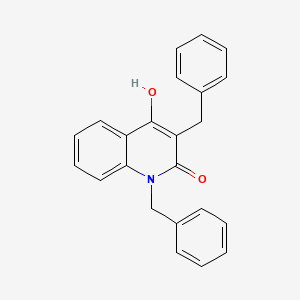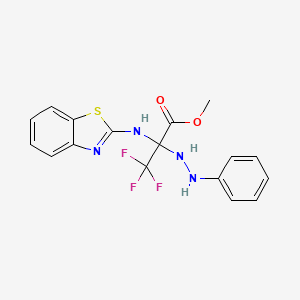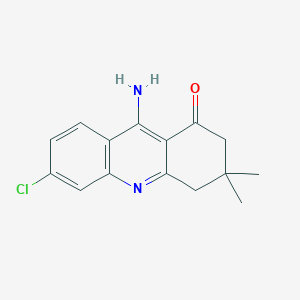![molecular formula C22H17F3N2O4 B11479768 ethyl (2Z)-3-amino-3-oxo-2-[(3Z)-5-phenyl-3-{[3-(trifluoromethyl)phenyl]imino}furan-2(3H)-ylidene]propanoate](/img/structure/B11479768.png)
ethyl (2Z)-3-amino-3-oxo-2-[(3Z)-5-phenyl-3-{[3-(trifluoromethyl)phenyl]imino}furan-2(3H)-ylidene]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-CARBAMOYL-2-[(2Z,3Z)-5-PHENYL-3-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDROFURAN-2-YLIDENE]ACETATE is a complex organic compound with a unique structure that includes a dihydrofuran ring, a phenyl group, and a trifluoromethyl group
Preparation Methods
The synthesis of ETHYL 2-CARBAMOYL-2-[(2Z,3Z)-5-PHENYL-3-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDROFURAN-2-YLIDENE]ACETATE involves multiple steps, including the formation of the dihydrofuran ring and the introduction of the phenyl and trifluoromethyl groups. The reaction conditions typically require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these synthetic routes and optimizing reaction conditions to achieve cost-effective and efficient production.
Chemical Reactions Analysis
ETHYL 2-CARBAMOYL-2-[(2Z,3Z)-5-PHENYL-3-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDROFURAN-2-YLIDENE]ACETATE can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may have potential as a pharmaceutical agent due to its unique structure and functional groups. Additionally, it could be used in industrial applications where specific chemical properties are required.
Mechanism of Action
The mechanism of action of ETHYL 2-CARBAMOYL-2-[(2Z,3Z)-5-PHENYL-3-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDROFURAN-2-YLIDENE]ACETATE involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways involved depend on the context in which the compound is used, such as its potential pharmaceutical applications.
Comparison with Similar Compounds
ETHYL 2-CARBAMOYL-2-[(2Z,3Z)-5-PHENYL-3-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDROFURAN-2-YLIDENE]ACETATE can be compared with other similar compounds that have a dihydrofuran ring, phenyl group, or trifluoromethyl group
Properties
Molecular Formula |
C22H17F3N2O4 |
|---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
ethyl (2Z)-3-amino-3-oxo-2-[5-phenyl-3-[3-(trifluoromethyl)phenyl]iminofuran-2-ylidene]propanoate |
InChI |
InChI=1S/C22H17F3N2O4/c1-2-30-21(29)18(20(26)28)19-16(12-17(31-19)13-7-4-3-5-8-13)27-15-10-6-9-14(11-15)22(23,24)25/h3-12H,2H2,1H3,(H2,26,28)/b19-18-,27-16? |
InChI Key |
KJLOOGFTTSVVEK-PFWHKBSXSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C\1/C(=NC2=CC=CC(=C2)C(F)(F)F)C=C(O1)C3=CC=CC=C3)/C(=O)N |
Canonical SMILES |
CCOC(=O)C(=C1C(=NC2=CC=CC(=C2)C(F)(F)F)C=C(O1)C3=CC=CC=C3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(1,3-benzodioxol-5-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B11479686.png)
![3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrol-2-amine](/img/structure/B11479688.png)
![ethyl 1-methyl-5-{[4-(morpholin-4-yl)phenyl]carbamoyl}-1H-pyrazole-3-carboxylate](/img/structure/B11479689.png)
![[1-(4-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]acetic acid](/img/structure/B11479713.png)
![1-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(morpholin-4-yl)naphthalen-2-ol](/img/structure/B11479719.png)
![5-{(E)-[2-(4-amino-4H-1,2,4-triazol-3-yl)hydrazinylidene]methyl}-7-methoxy-1,3-benzoxathiol-2-one](/img/structure/B11479723.png)
![2-methoxyethyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11479726.png)
![3-(2-chlorobenzyl)-N-[2-(4-fluorophenoxy)ethyl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B11479733.png)
![2-Methyl-4-(4-methylthiophenyl)(1,4,5-trihydropyrimidino[1,2-a]benzimidazol-3-yl) phenyl ketone](/img/structure/B11479738.png)


![1-(2,4-dichlorobenzyl)-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1H-benzimidazole](/img/structure/B11479753.png)

![17-(2-bromophenyl)-12,14-dimethyl-9-phenyl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione](/img/structure/B11479755.png)
